

# Vilazodone drug interaction studies with CYP3A4 inhibitors/inducers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vilazodone

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## Technical Support Center: Vilazodone Drug Interaction Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information on **vilazodone** drug interaction studies, with a specific focus on the influence of CYP3A4 inhibitors and inducers.

## Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **vilazodone** and why are CYP3A4 interactions a concern?

**Vilazodone** is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[1][2][3] Non-CYP-mediated pathways also play a role in its metabolism.[4] Because CYP3A4 is the main pathway, co-administration of drugs that strongly inhibit or induce this enzyme can significantly alter **vilazodone** plasma concentrations, potentially impacting its efficacy and safety profile.[4]

Q2: What is the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of **vilazodone**?

Co-administration of **vilazodone** with a strong CYP3A4 inhibitor, such as ketoconazole, leads to a significant increase in **vilazodone** plasma concentrations. Clinical studies have shown that ketoconazole can increase the mean **vilazodone** Area Under the Curve (AUC), a measure of

total drug exposure, by approximately 42% to 51%.<sup>[4]</sup> This increased exposure can elevate the risk of adverse effects.<sup>[1]</sup>

Q3: What is the recommended dose adjustment for **vilazodone** when co-administered with a strong CYP3A4 inhibitor?

When **vilazodone** is used concurrently with a strong CYP3A4 inhibitor like ketoconazole, it is recommended to reduce the **vilazodone** dosage. The manufacturer suggests a dosage reduction to 20 mg per day.<sup>[1][2][5]</sup> For moderate CYP3A4 inhibitors, such as erythromycin, a dose reduction to 20 mg daily may be considered if the patient experiences intolerable side effects.<sup>[1][2]</sup>

Q4: What is the effect of a strong CYP3A4 inducer on the pharmacokinetics of **vilazodone**?

The co-administration of **vilazodone** with a strong CYP3A4 inducer, such as carbamazepine, can significantly decrease **vilazodone** plasma concentrations.<sup>[4][6]</sup> A clinical study demonstrated that carbamazepine decreased the mean steady-state **vilazodone** exposure by approximately 45%.<sup>[4]</sup> This reduction in exposure could potentially diminish the therapeutic effectiveness of **vilazodone**.<sup>[7]</sup>

Q5: What is the recommended dose adjustment for **vilazodone** when co-administered with a strong CYP3A4 inducer?

When **vilazodone** is given in combination with strong CYP3A4 inducers, an increase in the **vilazodone** dosage may be necessary to maintain its efficacy. It has been suggested that the **vilazodone** dosage could be increased up to a maximum of 80 mg per day in such scenarios.<sup>[4]</sup>

## Troubleshooting Guide

Problem: Inconsistent or unexpected **vilazodone** plasma concentrations in a clinical study involving potential CYP3A4 inhibitors/inducers.

Possible Causes & Solutions:

- **Concomitant Medications:** The subject may be taking other medications, over-the-counter drugs, or supplements (e.g., St. John's wort) that affect CYP3A4 activity.

- Troubleshooting Step: Obtain a complete and thorough medication history from the subject.
- Dietary Factors: Consumption of certain foods, like grapefruit juice, can inhibit CYP3A4.[8]
  - Troubleshooting Step: Advise subjects to avoid grapefruit and its juice during the study. Ensure subjects are taking **vilazodone** with food to ensure consistent bioavailability, as food can increase its absorption significantly.[5]
- Genetic Polymorphisms: Variations in CYP enzyme genes could affect drug metabolism.
  - Troubleshooting Step: Consider pharmacogenetic testing for CYP3A4, CYP2C19, and CYP2D6 if clinically warranted.
- Non-adherence: The subject may not be adhering to the prescribed dosing regimen.
  - Troubleshooting Step: Implement adherence monitoring strategies.

## Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters from clinical drug interaction studies with **vilazodone**.

Table 1: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on **Vilazodone** Pharmacokinetics

Study Phase	Vilazodone Dose	Ketoconazole Dose	Key Finding
Part 1	Single 5 mg dose	200 mg once daily	Mean vilazodone AUC increased by 42%[4]
Part 2	Single 10 mg dose	200 mg once daily	Mean vilazodone AUC increased by 51%[4]

Table 2: Effect of a Strong CYP3A4 Inducer (Carbamazepine) on **Vilazodone** Pharmacokinetics

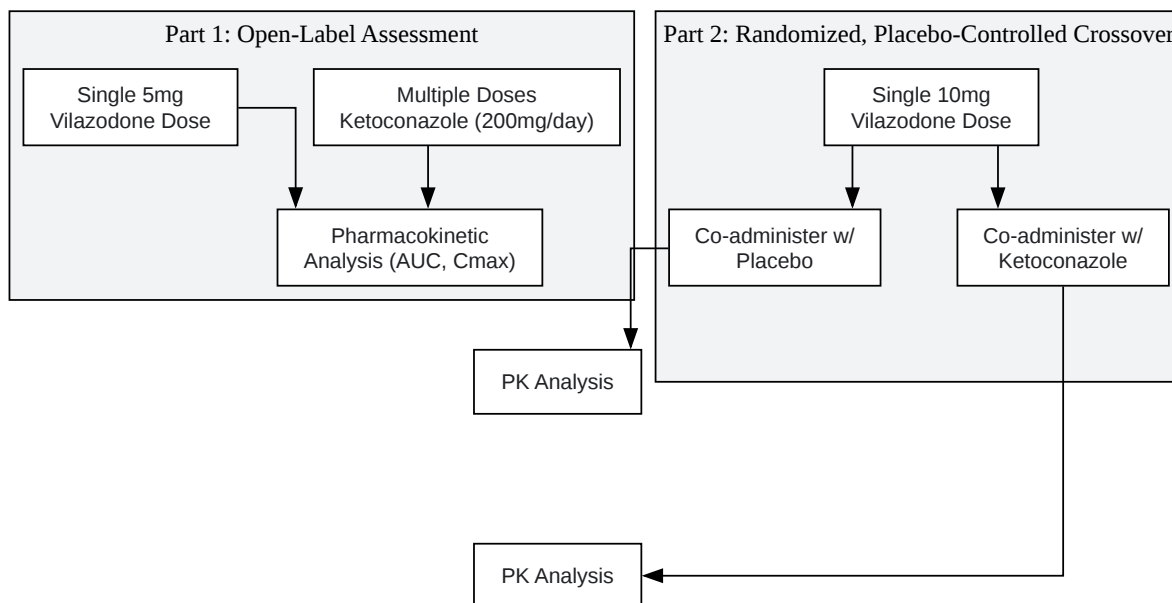
Study Phase	Vilazodone Dose	Carbamazepine Dose	Key Finding
Multiple-dose	40 mg once daily (steady-state)	Extended-release (steady-state)	Mean steady-state vilazodone exposure (AUC) decreased by ~45% <a href="#">[4]</a>

## Experimental Protocols & Workflows

### Study 1: CYP3A4 Inhibition with Ketoconazole

This study was conducted in two parts with healthy adult volunteers to evaluate the effect of the strong CYP3A4 inhibitor ketoconazole on the pharmacokinetics of a single dose of **vilazodone**.[\[4\]](#)

- Part 1: An open-label pharmacokinetic assessment of a single 5 mg **vilazodone** dose administered with and without multiple doses of ketoconazole.[\[4\]](#)
- Part 2: A randomized, double-blind, placebo-controlled, crossover study comparing the pharmacokinetics of a single 10 mg dose of **vilazodone** when co-administered with ketoconazole versus placebo.[\[4\]](#)
- Primary Pharmacokinetic Parameters: AUC (Area Under the Curve) and Cmax (Maximum Concentration).[\[4\]](#)



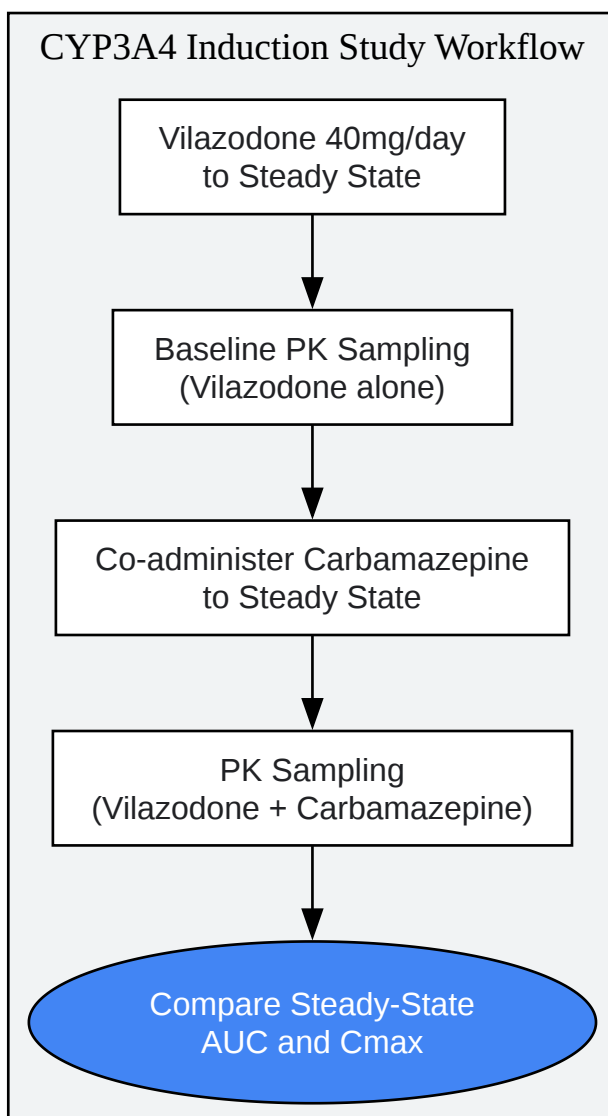
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Caption: Workflow for CYP3A4 Inhibition Study.

#### Study 2: CYP3A4 Induction with Carbamazepine

This was an open-label, multiple-dose, single-sequence study in healthy adult volunteers to evaluate the effect of the strong CYP3A4 inducer carbamazepine at steady-state on the pharmacokinetics of steady-state **vilazodone**.<sup>[4]</sup>

- Dosing: Subjects received **vilazodone** 40 mg once daily to reach steady-state. They were then co-administered an extended-release formulation of carbamazepine until it also reached steady-state.<sup>[4]</sup>
- Primary Pharmacokinetic Parameters: AUC and Cmax for **vilazodone** at steady-state.<sup>[4]</sup>



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Caption: Workflow for CYP3A4 Induction Study.

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- To cite this document: BenchChem. [Vilazodone drug interaction studies with CYP3A4 inhibitors/inducers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662482#vilazodone-drug-interaction-studies-with-cyp3a4-inhibitors-inducers]

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